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molecular formula C9H16FNO4 B8404576 4-Fluoro-3-tert-butoxycarbonylamino-1-butanoic acid

4-Fluoro-3-tert-butoxycarbonylamino-1-butanoic acid

Cat. No. B8404576
M. Wt: 221.23 g/mol
InChI Key: RGWGWUJMVIXIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04375477

Procedure details

1-Fluoro-2-tert-butoxycarbonylamino-4-pentene (1.02 g, 5 mmoles), dissolved in glacial acetic acid (15 ml), is added to potassium permanganate (2.37 g, 15 mmoles) in water (75 ml), and kept overnight at room temperature. After destroying the excess of permanganate with 10% sodium bisulfite solution and saturating with sodium chloride, the mixture is extracted twice with ether. Evaporation gives 4-fluoro-3-tert-butoxycarbonylamino-1-butanoic acid (776 mg) as a white solid which on recrystallization from ether/petroleum ether affords 676 mg (61%) of pure material, m.p. 112°-112.5° C.
Name
1-Fluoro-2-tert-butoxycarbonylamino-4-pentene
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH:3]([NH:7][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])CC=C.[Mn]([O-])(=O)(=O)=O.[K+].[C:21]([OH:24])(=[O:23])[CH3:22]>O>[F:1][CH2:2][CH:3]([NH:7][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:22][C:21]([OH:24])=[O:23] |f:1.2|

Inputs

Step One
Name
1-Fluoro-2-tert-butoxycarbonylamino-4-pentene
Quantity
1.02 g
Type
reactant
Smiles
FCC(CC=C)NC(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.37 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After destroying the excess of permanganate with 10% sodium bisulfite solution
CONCENTRATION
Type
CONCENTRATION
Details
saturating with sodium chloride
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted twice with ether
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FCC(CC(=O)O)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 776 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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